1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is a synthetic compound that features a complex structure with multiple heterocyclic rings. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the triazole groups via azide-alkyne cycloaddition (click chemistry).
- Formation of the azetidine ring through cyclization of appropriate precursors.
- Coupling of the carboxamide group to the azetidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyrimidine rings.
Reduction: Reduction reactions could potentially modify the triazole rings or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial: Investigated for potential antimicrobial properties against bacteria and fungi.
Anticancer: Potential use in cancer research for its ability to inhibit certain cellular pathways.
Medicine
Drug Development: As a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action for 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may:
- Inhibit enzyme activity by binding to the active site.
- Interfere with DNA or RNA synthesis.
- Disrupt cellular membranes or other critical structures.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Voriconazole: Similar structure with potent antifungal activity.
Ribavirin: A triazole-containing antiviral drug.
Uniqueness
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N10O/c23-11(19-12-16-6-17-20-12)8-2-21(3-8)9-1-10(15-5-14-9)22-7-13-4-18-22/h1,4-8H,2-3H2,(H2,16,17,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJXLHHWHQIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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